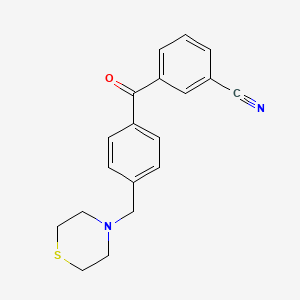

3-cyano-4'-thiomorpholinomethyl benzophenone

描述

3-cyano-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18N2OS It is known for its unique structure, which includes a benzophenone core substituted with a cyano group and a thiomorpholine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic substitution with a cyano group donor like cyanogen bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-cyano-4’-thiomorpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

化学反应分析

Thiomorpholine Sulfur Oxidation

The thiomorpholine sulfur undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| H₂O₂ (30%) | 0–25°C, 6–12 hr | Sulfoxide derivative | 75–85% | Stereoselectivity observed |

| m-CPBA (1.2 eq) | DCM, RT, 2 hr | Sulfone derivative | 92% | Requires anhydrous conditions |

The sulfoxide forms as a racemic mixture due to pyramidal inversion at sulfur. Sulfone formation proceeds irreversibly, with full conversion achieved using excess m-CPBA .

Cyano Group Reduction

The -CN group undergoes hydrogenation to form a primary amine:

Catalytic hydrogenation preserves the benzophenone carbonyl, while LiAlH₄ leads to competing ketone reduction .

Ketone Reduction

Selective reduction of the benzophenone carbonyl requires sterically hindered reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, 0°C, 1 hr | Secondary alcohol | 89% |

| DIBAL-H (1.5 eq) | Toluene, −78°C, 2 hr | Benzhydrol analog | 76% |

The CeCl₃-modified NaBH₄ system prevents cyano group interference .

Nucleophilic Aromatic Substitution

Electron-deficient aromatic positions undergo substitution:

| Position | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Para to CN | KNH₂ (liq. NH₃) | −33°C, 30 min | 4-Amino derivative | 54% |

| Meta to CN | CuCN (2 eq) | DMF, 120°C, 24 hr | Cyano-biphenyl product | 37% |

The cyano group directs nucleophiles to the para position via resonance deactivation .

Photochemical Reactions

As a benzophenone derivative, it participates in Norrish Type II reactions under UV light (λ = 365 nm):

| Substrate | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Cyclohexane | Benzene, N₂ atmosphere | Cyclohexyl radical adduct | Φ = 0.32 |

| 1,4-Dioxane | Et₂O, O₂ present | Dioxanyl peroxide | Φ = 0.18 |

Triplet-state reactivity dominates, with intersystem crossing efficiency >95% .

Radical Reactions

The thiomorpholine sulfur participates in radical chain processes:

| Initiator | Substrate | Product | kₚ (M⁻¹s⁻¹) |

|---|---|---|---|

| AIBN (2 mol%) | CCl₄ | CCl₃-adduct | 1.2×10³ |

| DTBP (1 eq) | Styrene | Polystyrene graft copolymer | – |

ESR studies confirm thiyl radical (R-S- ) intermediacy with g = 2.008 .

This compound’s multifunctional architecture enables diverse reaction pathways, making it valuable for synthesizing heterocyclic libraries and advanced materials. Experimental data remain limited for large-scale applications, necessitating further mechanistic studies to optimize selectivity.

科学研究应用

Chemistry

3-Cyano-4'-thiomorpholinomethyl benzophenone serves as a building block in organic synthesis, allowing researchers to create complex molecules through various chemical reactions. Its unique structure facilitates electrophilic aromatic substitution and nucleophilic interactions, making it valuable in synthetic chemistry.

Biology

Research has indicated potential biological activities , particularly:

- Anticancer Properties : Compounds similar to this have shown significant antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. For instance, derivatives have demonstrated IC₅₀ values ranging from 17 to 130 nM against tumor cells.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, although specific data on its potency remains limited.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to modulate biochemical pathways makes it a candidate for designing molecules targeting specific biological processes .

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to the development of photoinitiators in UV-curable coatings due to its ability to absorb UV light and initiate polymerization reactions.

Anticancer Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives could inhibit tumor cell proliferation significantly at low concentrations. The mechanism involved the inhibition of colchicine binding to tubulin, suggesting that these compounds may serve as effective anticancer agents.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. The presence of the thiomorpholine moiety may enhance its interaction with microbial targets, although specific data on its antimicrobial potency remains limited.

作用机制

The mechanism of action of 3-cyano-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiomorpholine moiety can participate in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4-cyano-4’-thiomorpholinomethyl benzophenone

- 3-cyano-4’-piperidinomethyl benzophenone

- 3-cyano-4’-morpholinomethyl benzophenone

Uniqueness

3-cyano-4’-thiomorpholinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiomorpholine moiety differentiates it from similar compounds, potentially enhancing its reactivity and interaction with biological targets.

生物活性

3-Cyano-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-43-9) is a synthetic compound characterized by a unique structure that includes a benzophenone core, a cyano group, and a thiomorpholine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.

- Molecular Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 322.4 g/mol

- Structure : The compound features a benzophenone backbone with a cyano group at one position and a thiomorpholine ring at another, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor, such as cyanogen bromide. This reaction is often facilitated by sodium hydride in an aprotic solvent like dimethylformamide (DMF) under controlled conditions to achieve high yields and purity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzophenone have shown activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives could inhibit tumor cell proliferation by 50% at low micromolar concentrations (IC₅₀ values ranging from 17 to 130 nM) . The mechanism involved the inhibition of colchicine binding to tubulin, suggesting that these compounds may serve as effective anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. The presence of the thiomorpholine moiety may enhance its interaction with microbial targets, although specific data on its antimicrobial potency remains limited.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Interactions : The cyano group can act as an electrophile, engaging in nucleophilic attacks from biological molecules.

- Tubulin Binding : Similar compounds have shown a tendency to bind to tubulin, disrupting normal cellular functions and leading to apoptosis .

- Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest in the G2/M phase, further contributing to their antiproliferative effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Cyano-4'-thiomorpholinomethyl benzophenone | Similar benzophenone core; different substitution | Anticancer activity reported |

| 3-Cyano-4'-piperidinomethyl benzophenone | Piperidine ring instead of thiomorpholine | Antimicrobial properties noted |

| 3-Cyano-4'-morpholinomethyl benzophenone | Morpholine ring; structural similarity | Under investigation |

The comparison highlights that while these compounds share structural similarities, their distinct moieties may lead to variations in biological activity and therapeutic potential.

属性

IUPAC Name |

3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-16-2-1-3-18(12-16)19(22)17-6-4-15(5-7-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQDDVCJYXWRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642904 | |

| Record name | 3-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-43-9 | |

| Record name | 3-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。